molecular formula C6H12N2S2 B046062 Methyl piperazine-1-carbodithioate CAS No. 111277-66-8

Methyl piperazine-1-carbodithioate

Cat. No. B046062
M. Wt: 176.3 g/mol
InChI Key: WLBLAFYULDEUAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl piperazine-1-carbodithioate (MPC) is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. MPC is a carbodithioate derivative that is widely used in chemical and biological research due to its unique properties. In

Mechanism Of Action

Methyl piperazine-1-carbodithioate is a carbodithioate derivative that has a unique mechanism of action. It has been shown to act as a thiol-disulfide exchange reagent, which makes it useful in various biological applications. Methyl piperazine-1-carbodithioate can react with thiol groups on proteins and enzymes, leading to the formation of disulfide bonds. This reaction can lead to changes in protein structure and function, which can be useful in various scientific applications.

Biochemical And Physiological Effects

Methyl piperazine-1-carbodithioate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cells by inducing apoptosis. Additionally, Methyl piperazine-1-carbodithioate has been shown to have antioxidant properties, which can be useful in the treatment of various diseases such as cardiovascular disease and neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Methyl piperazine-1-carbodithioate in lab experiments is its unique mechanism of action. It can be used to modify proteins and enzymes in a specific and controlled manner, which can be useful in various scientific applications. Additionally, Methyl piperazine-1-carbodithioate is relatively easy to synthesize and purify, which makes it a cost-effective reagent for research. However, one of the limitations of using Methyl piperazine-1-carbodithioate is its potential toxicity. It can be toxic to cells at high concentrations, which can limit its use in certain applications.

Future Directions

There are several future directions for the use of Methyl piperazine-1-carbodithioate in scientific research. One potential application is in the development of new drugs for the treatment of various diseases. Methyl piperazine-1-carbodithioate has been shown to have antioxidant and anticancer properties, which makes it a promising candidate for drug development. Additionally, Methyl piperazine-1-carbodithioate can be used in the development of new materials such as polymers and nanoparticles. The unique properties of Methyl piperazine-1-carbodithioate make it a useful reagent for the synthesis of these materials. Finally, Methyl piperazine-1-carbodithioate can be used in the development of new diagnostic tools for the detection of various diseases. By modifying proteins and enzymes with Methyl piperazine-1-carbodithioate, it may be possible to develop new diagnostic tools that are more sensitive and specific than current methods.
Conclusion:
In conclusion, Methyl piperazine-1-carbodithioate is a carbodithioate derivative that has a unique mechanism of action and has been extensively used in scientific research. It has potential applications in various fields such as drug development, material science, and diagnostics. While there are limitations to its use, the advantages of using Methyl piperazine-1-carbodithioate make it a useful reagent for research. Further research is needed to fully understand the potential applications of Methyl piperazine-1-carbodithioate and to develop new methods for its use in scientific research.

Synthesis Methods

Methyl piperazine-1-carbodithioate can be synthesized by the reaction of piperazine with carbon disulfide and methyl iodide. The reaction takes place in the presence of a base such as potassium hydroxide or sodium hydroxide. The resulting product is then purified using various methods such as recrystallization or chromatography.

Scientific Research Applications

Methyl piperazine-1-carbodithioate has been used extensively in scientific research as a reagent for the synthesis of various compounds. It has been used in the synthesis of thioesters, thioamides, and thioesters of amino acids. Additionally, Methyl piperazine-1-carbodithioate has been used in the synthesis of various heterocyclic compounds such as pyrazoles, pyrimidines, and quinolines.

properties

CAS RN

111277-66-8

Product Name

Methyl piperazine-1-carbodithioate

Molecular Formula

C6H12N2S2

Molecular Weight

176.3 g/mol

IUPAC Name

methyl piperazine-1-carbodithioate

InChI

InChI=1S/C6H12N2S2/c1-10-6(9)8-4-2-7-3-5-8/h7H,2-5H2,1H3

InChI Key

WLBLAFYULDEUAB-UHFFFAOYSA-N

SMILES

CSC(=S)N1CCNCC1

Canonical SMILES

CSC(=S)N1CCNCC1

Origin of Product

United States

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